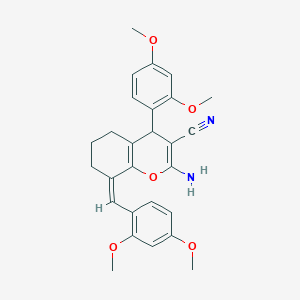![molecular formula C26H26BrN3O3 B455175 N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE](/img/structure/B455175.png)
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is a synthetic organic compound with a molecular formula of C26H26BrN3O3 and a molecular weight of 508.4 g/mol. This compound is characterized by the presence of a brominated pyrazole ring, a phenyl group, and a furan ring, making it a complex and intriguing molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the bromination of pyrazole, followed by the formation of the phenyl group through a Friedel-Crafts alkylation reaction. The furan ring is then introduced via a cyclization reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, aluminum chloride as a catalyst for Friedel-Crafts alkylation, and acidic or basic conditions for cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring may interact with enzymes or receptors, modulating their activity. The phenyl and furan rings contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the brominated pyrazole ring.
Phenylfuramide: Contains both phenyl and furan rings.
Sec-butylphenol: Includes the sec-butylphenoxy group.
Uniqueness
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26BrN3O3 |
|---|---|
Molecular Weight |
508.4g/mol |
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(4-butan-2-ylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H26BrN3O3/c1-3-18(2)20-6-10-23(11-7-20)32-17-24-12-13-25(33-24)26(31)29-22-8-4-19(5-9-22)15-30-16-21(27)14-28-30/h4-14,16,18H,3,15,17H2,1-2H3,(H,29,31) |
InChI Key |
UEZKDZBIGAAYBO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455092.png)
![4-[(3-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B455094.png)

![2-{[4-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B455097.png)
![5-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455100.png)
![methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B455101.png)
![2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455103.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B455104.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B455106.png)
![2-amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B455107.png)
![N-butyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455108.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B455109.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B455111.png)
![5-(3,4-dimethylphenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455113.png)
